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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical band structure of

strontium iodide (SrI₂), a material of growing interest in scintillation detection and other

advanced applications. This document synthesizes data from first-principles theoretical studies,

presenting key electronic properties, detailed computational methodologies, and visual

representations of its crystal structure and the computational workflow used to determine its

electronic characteristics.

Core Electronic Properties
First-principles calculations based on Density Functional Theory (DFT) have been employed to

determine the electronic band structure of strontium iodide. These theoretical studies provide

fundamental insights into the material's conductivity and optical properties. The primary

electronic parameter, the band gap, indicates that SrI₂ is a wide-bandgap insulator.

A key study utilizing the Generalized Gradient Approximation (GGA) with the Perdew-Burke-

Ernzerhof (PBE) functional calculated the band gap of pure SrI₂ to be 3.909 eV[1]. Another

independent theoretical dataset from the Materials Project, also employing DFT with GGA,
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reports a slightly lower band gap of 3.80 eV. This strong agreement between independent

theoretical studies lends confidence to the predicted electronic structure.

The density of states (DOS) analysis from these studies reveals that the valence band

maximum is primarily composed of I 5p orbitals, while the conduction band minimum is

dominated by unoccupied Sr 5s and 4d orbitals. Understanding the nature of these frontier

orbitals is crucial for predicting the material's response to excitation and its potential for charge

carrier transport.

Table 1: Summary of Theoretical Electronic Properties of
Strontium Iodide

Parameter
Calculated Value
(SPIE Proc.)

Calculated Value
(Materials Project)

Computational
Method

Band Gap (E_g) 3.909 eV[1] 3.80 eV
Density Functional

Theory (GGA-PBE)

Crystal System Orthorhombic[2][3] Orthorhombic[3] -

Space Group Pbca (No. 61)[2][4] Pnma (No. 62)[3] -

Lattice Parameters
a = 10.04 Å, b = 8.50

Å, c = 12.54 Å

a = 10.02 Å, b = 8.50

Å, c = 12.54 Å
-

Crystal Structure of Strontium Iodide
Strontium iodide crystallizes in an orthorhombic structure. The specific space group is reported

as Pbca (No. 61) or its alternative setting Pnma (No. 62)[2][3][4]. The lattice parameters from

theoretical calculations are in close agreement, defining a unit cell with distinct dimensions

along the a, b, and c axes.
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Crystal Structure of Strontium Iodide (SrI₂)

Orthorhombic Unit Cell (Pbca/Pnma)

Atomic Basis

a ≈ 10.0 Å
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c ≈ 12.5 Å

α = 90°

β = 90°
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A simplified representation of the orthorhombic crystal structure of Strontium Iodide.
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Computational Methodology
The theoretical data presented in this guide are derived from first-principles quantum

mechanical simulations based on Density Functional Theory (DFT). The following outlines a

typical and specific protocol for calculating the electronic band structure of strontium iodide.

First-Principles Calculation Workflow
The process begins with defining the crystal structure, followed by a self-consistent field (SCF)

calculation to determine the ground state electron density. A subsequent non-self-consistent

calculation is then performed along a high-symmetry path in the Brillouin zone to obtain the

band structure.
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DFT Band Structure Calculation Workflow

Define Crystal Structure
(Lattice Parameters, Atomic Positions)

Self-Consistent Field (SCF) Calculation
(Ground State Electron Density)

Input Geometry

Non-Self-Consistent Field (NSCF) Calculation
(Band Structure along k-path)

Converged Charge Density

Post-Processing
(Plot Band Structure, DOS)

Eigenvalues

Click to download full resolution via product page

A typical workflow for a first-principles band structure calculation.

Detailed Computational Parameters
The following parameters are based on the published study by Liu et al. in the SPIE Digital

Library and are supplemented with common practices for such calculations[1].
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Software: While not explicitly stated, calculations of this nature are typically performed using

plane-wave DFT codes such as VASP (Vienna Ab initio Simulation Package) or Quantum

ESPRESSO.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) as

parameterized by Perdew, Burke, and Ernzerhof (PBE) was used[1]. This functional provides

a good balance between computational cost and accuracy for a wide range of materials.

Pseudopotentials: To simplify the calculation, the interaction of the core electrons with the

nucleus is represented by a pseudopotential. For strontium and iodine, projector-augmented

wave (PAW) or norm-conserving pseudopotentials are commonly employed.

Plane-Wave Cutoff Energy: A cutoff energy of 231.3 eV was used for the plane-wave basis

set[1]. This parameter determines the size of the basis set and must be converged to ensure

the accuracy of the total energy.

Brillouin Zone Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-

points. A sufficiently dense grid is necessary to accurately describe the electronic structure.

For an insulator like SrI₂, a moderately dense grid (e.g., 4x4x4 or higher) is typically sufficient

for convergence of the total energy.

Convergence Criteria:

Self-Consistent Field (SCF) Cycle: The electronic energy convergence threshold was set

to 2.0 x 10⁻⁶ eV per atom[1]. This ensures that the ground state electron density is

accurately determined.

Ionic Relaxation: The forces on the atoms were converged to less than 0.05 eV/nm,

ensuring that the atoms are in their minimum energy positions within the unit cell[1].

Signaling Pathways and Logical Relationships
In the context of materials science, "signaling pathways" can be interpreted as the logical flow

of information and dependencies in the computational process. The following diagram

illustrates the relationship between the theoretical inputs, the computational engine, and the

resulting electronic structure properties.
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Theoretical Inputs
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Crystal Structure
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Logical relationship between inputs, computation, and outputs in a DFT study of SrI₂.

Conclusion
The theoretical band structure of strontium iodide has been reliably determined through first-

principles DFT calculations. The consensus from multiple studies points to SrI₂ being a wide-

bandgap insulator with a band gap of approximately 3.8 to 3.9 eV. The computational

methodologies outlined in this guide provide a basis for understanding and reproducing these

findings. This fundamental electronic characterization is essential for the continued

development of SrI₂-based materials for applications in radiation detection, medical imaging,

and other fields requiring high-performance scintillators. Further experimental validation of the

theoretical predictions will be crucial for a complete understanding of this promising material.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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